ICMT Enzyme Inhibition Potency
Icmt-IN-34 demonstrates sub-micromolar ICMT inhibitory potency (IC50 = 0.17 μM), representing a 14-fold improvement over the prototypical indole-based inhibitor cysmethynil (IC50 = 2.4 μM) and an approximately 12-fold improvement over the structurally distinct UCM-1336 (IC50 = 2 μM). These comparisons are derived from cross-study biochemical assays measuring methyl transfer from [3H]-S-adenosylmethionine to prenylated substrates [1][2]. Within its own methylated tetrahydropyranyl series, Icmt-IN-34 occupies an intermediate potency position, being approximately 130-fold less potent than the lead compound ICMT-IN-1 (IC50 = 0.0013 μM) but substantially more potent than earlier hits in the series [3].
vs. Cysmethynil 2.4 μM, UCM-1336 2 μM, ICMT-IN-1 0.0013 μM
| Evidence Dimension | ICMT enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.17 μM |
| Comparator Or Baseline | Cysmethynil IC50 = 2.4 μM; UCM-1336 IC50 = 2 μM; ICMT-IN-1 IC50 = 0.0013 μM |
| Quantified Difference | 14-fold more potent than cysmethynil; 12-fold more potent than UCM-1336; 130-fold less potent than ICMT-IN-1 |
| Conditions | Biochemical ICMT enzyme assay using [3H]-S-adenosylmethionine methyl transfer detection (cross-study comparison; identical assay conditions not verified) |
Why This Matters
This potency differential determines appropriate dosing ranges for cell-based experiments and influences target engagement thresholds—users requiring sub-nanomolar potency should select ICMT-IN-1, while those balancing potency with other scaffold properties may prefer Icmt-IN-34.
- [1] MedChemExpress. ICMT-IN-34 Product Datasheet. IC50: 0.17 μM (ICMT). View Source
- [2] MedChemExpress. UCM-1336 Product Datasheet. IC50: 2 μM (ICMT). View Source
- [3] Judd WR, et al. J Med Chem. 2011;54(14):5031-47. (ICMT-IN-1 = compound 75, IC50 = 0.0013 μM). View Source
